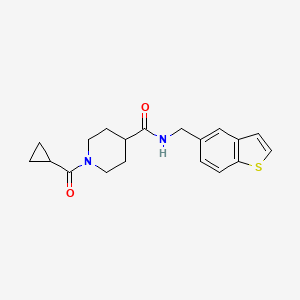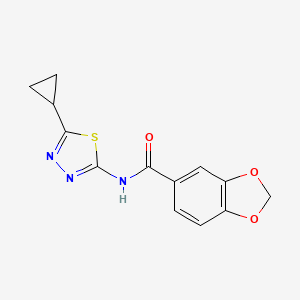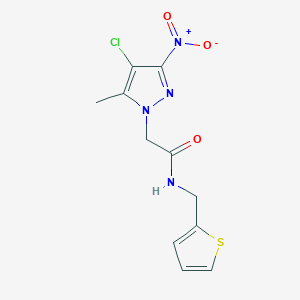![molecular formula C13H24N2O4S B5665568 [3-allyl-1-(4-morpholinylsulfonyl)-3-piperidinyl]methanol](/img/structure/B5665568.png)
[3-allyl-1-(4-morpholinylsulfonyl)-3-piperidinyl]methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
The compound "[3-allyl-1-(4-morpholinylsulfonyl)-3-piperidinyl]methanol" is not directly studied in available literature. However, compounds with similar structures have been synthesized and analyzed, providing valuable insights into potential synthetic routes, molecular structure, chemical reactions, and properties.
Synthesis Analysis
The synthesis of compounds similar to "[3-allyl-1-(4-morpholinylsulfonyl)-3-piperidinyl]methanol" often involves condensation reactions, starting with specific sulfonyl chlorides and piperidinyl methanols. A typical synthesis might involve reacting diphenyl(piperidin-4-yl)methanol with a specific sulfonyl chloride in the presence of a solvent like methylene dichloride and a base like triethylamine (Girish et al., 2008). These methods could potentially be adapted for the synthesis of the target compound by selecting appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of related compounds typically shows the piperidine ring in a chair conformation, with the geometry around the sulfur atom (S) resembling a tetrahedral configuration. X-ray crystallography reveals precise structural details, including bond lengths and angles, which are crucial for understanding the compound's reactivity and interactions (Girish et al., 2008).
Chemical Reactions and Properties
Compounds with morpholino and piperidinyl groups are involved in various chemical reactions, including carbonyl allylation and nucleophilic substitutions. These reactions can be influenced by the presence of different functional groups, solvent types, and reaction conditions, leading to a variety of products with potential biological activities (Bechem et al., 2010).
Physical Properties Analysis
The physical properties of such compounds, including melting points, solubility, and crystalline structure, are determined through various analytical techniques. X-ray crystallography, for example, provides insights into the crystalline structure and intermolecular interactions, which are crucial for understanding the compound's stability and solubility (Girish et al., 2008).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interaction with other molecules, are significantly influenced by the compound's functional groups and molecular structure. Studies on similar compounds have shown that the presence of sulfonyl, morpholino, and piperidinyl groups can lead to unique chemical behaviors, making these compounds candidates for various chemical transformations and potential applications in synthesis and drug development (Bechem et al., 2010).
Eigenschaften
IUPAC Name |
(1-morpholin-4-ylsulfonyl-3-prop-2-enylpiperidin-3-yl)methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O4S/c1-2-4-13(12-16)5-3-6-15(11-13)20(17,18)14-7-9-19-10-8-14/h2,16H,1,3-12H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWGYNPLKESCEKU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC1(CCCN(C1)S(=O)(=O)N2CCOCC2)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.41 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(3,5-difluorobenzyl)-8-(5,6-dimethyl-4-pyrimidinyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5665502.png)
![N-[(8-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]-3-(2-methyl-1H-benzimidazol-1-yl)propanamide](/img/structure/B5665507.png)

![N-{[(2S)-5-oxo-2-pyrrolidinyl]methyl}-N-(2-pyridinylmethyl)-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide](/img/structure/B5665517.png)
![8-[3-(1,3-benzodioxol-5-yl)propanoyl]-1-methyl-2-oxo-1,8-diazaspiro[4.5]decane-4-carboxylic acid](/img/structure/B5665519.png)

![2-acetyl-8-(2-pyrimidinylmethyl)-2,8-diazaspiro[4.5]decane-3-carboxylic acid](/img/structure/B5665534.png)
![ethyl 2-{[(3-ethylphenoxy)acetyl]amino}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B5665535.png)
![3-methyl-N-[(3-methyl-5,6,7,8-tetrahydro-2,7-naphthyridin-4-yl)methyl]-1-propyl-1H-pyrazole-4-carboxamide dihydrochloride](/img/structure/B5665552.png)
![1-[(4-bromo-3,5-dimethylphenoxy)acetyl]-4-methylpiperazine](/img/structure/B5665560.png)
![3-[[(2-methoxy-6,7-dihydro-5H-cyclopenta[b]pyridin-3-yl)carbonyl](methyl)amino]-3-phenylpropanoic acid](/img/structure/B5665576.png)
![{3-(3-methyl-2-buten-1-yl)-1-[2-(methylsulfonyl)ethyl]-3-piperidinyl}methanol](/img/structure/B5665580.png)